![molecular formula C14H25BO2 B2512624 5,5-Dimethyl-1-cyclohexen-1-boronic Acid Pinacol Ester CAS No. 2408390-58-7](/img/structure/B2512624.png)
5,5-Dimethyl-1-cyclohexen-1-boronic Acid Pinacol Ester
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Overview
Description
“5,5-Dimethyl-1-cyclohexen-1-boronic Acid Pinacol Ester” is a type of boronic ester. Boronic esters are highly valuable building blocks in organic synthesis . They are generally stable and often commercially available .
Synthesis Analysis
Boronic esters, including “5,5-Dimethyl-1-cyclohexen-1-boronic Acid Pinacol Ester”, can be synthesized through various borylation approaches . One prominent method is the asymmetric hydroboration reaction .Chemical Reactions Analysis
Boronic esters are used in a variety of chemical reactions. For instance, they are used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . They can also be converted into a broad range of functional groups .Scientific Research Applications
Catalytic Protodeboronation
Pinacol boronic esters, such as “5,5-Dimethyl-1-cyclohexen-1-boronic Acid Pinacol Ester”, are highly valuable building blocks in organic synthesis . They are used in the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach . This process is significant in the formal anti-Markovnikov alkene hydromethylation .
Suzuki–Miyaura Coupling
The Suzuki–Miyaura coupling is one of the most important applications of organoboron compounds, including pinacol boronic esters . This cross-coupling reaction is used to form carbon-carbon bonds, which is a critical process in organic synthesis .
Functional Group Transformations
The boron moiety in pinacol boronic esters can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Borylation Approaches
To access the B-building blocks, various borylation approaches have been developed over the years . The “5,5-Dimethyl-1-cyclohexen-1-boronic Acid Pinacol Ester” can be used in these borylation processes .
Formal Total Synthesis
The protodeboronation of pinacol boronic esters was used in the formal total synthesis of δ-®-coniceine and indolizidine 209B . This showcases the utility of these compounds in the synthesis of complex organic molecules .
Future Directions
Mechanism of Action
Target of Action
The primary target of the 5,5-Dimethyl-1-cyclohexen-1-boronic Acid Pinacol Ester is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The 5,5-Dimethyl-1-cyclohexen-1-boronic Acid Pinacol Ester interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The 5,5-Dimethyl-1-cyclohexen-1-boronic Acid Pinacol Ester affects the Suzuki–Miyaura coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon-carbon bonds .
Pharmacokinetics
The pharmacokinetics of the 5,5-Dimethyl-1-cyclohexen-1-boronic Acid Pinacol Ester are influenced by its relatively stable and readily prepared nature . These properties contribute to its bioavailability.
Result of Action
The molecular and cellular effects of the 5,5-Dimethyl-1-cyclohexen-1-boronic Acid Pinacol Ester’s action include the formation of new carbon-carbon bonds . This results in the creation of new organic compounds, contributing to various chemical transformations .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the 5,5-Dimethyl-1-cyclohexen-1-boronic Acid Pinacol Ester. For instance, it has been noted that certain boronic esters, including pinacol boronic esters, can be converted into a mixture of organotrifluoroborate and pinacol under certain conditions . Furthermore, the stability of the compound can be affected by air and moisture .
properties
IUPAC Name |
2-(5,5-dimethylcyclohexen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25BO2/c1-12(2)9-7-8-11(10-12)15-16-13(3,4)14(5,6)17-15/h8H,7,9-10H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEKWCSASKKVYKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCCC(C2)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25BO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Dimethyl-1-cyclohexen-1-boronic Acid Pinacol Ester |
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